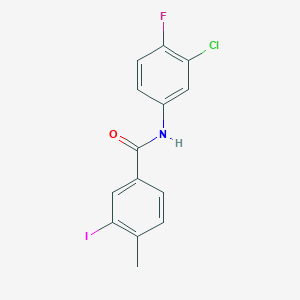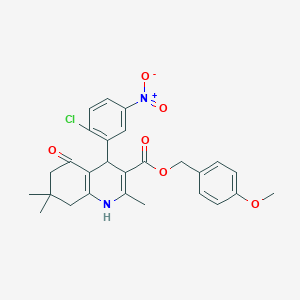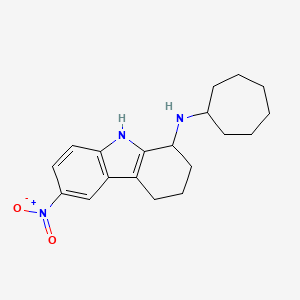![molecular formula C18H15FN2O3S B5121610 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide](/img/structure/B5121610.png)
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide, also known as F-PPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide works by inhibiting the activity of Aurora kinase A, a protein that plays a critical role in cell division and proliferation. By inhibiting Aurora kinase A, 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide prevents cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and Physiological Effects:
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has been found to have minimal toxicity in animal studies, making it a promising candidate for further development as a cancer treatment. However, further studies are needed to determine the long-term effects of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide is its specificity for Aurora kinase A, making it a valuable tool for studying the role of this protein in cell division and proliferation. However, 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide, including:
1. Further studies on the long-term effects of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide on human health.
2. Development of more stable and soluble forms of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide for use in lab experiments.
3. Investigation of the potential of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide as a treatment for inflammatory diseases.
4. Exploration of the use of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide in combination with other cancer treatments to enhance their effectiveness.
5. Investigation of the potential of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide as a treatment for other types of cancer.
In conclusion, 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide is a promising chemical compound with potential applications in medical research, particularly in the field of cancer treatment. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential as a treatment for other diseases.
Métodos De Síntesis
The synthesis of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide involves the reaction of 2-phenoxy-3-pyridinylmethylamine with 2-fluorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography, yielding 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide as a white solid.
Aplicaciones Científicas De Investigación
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide inhibits the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-fluoro-N-[(2-phenoxypyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-16-10-4-5-11-17(16)25(22,23)21-13-14-7-6-12-20-18(14)24-15-8-2-1-3-9-15/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSHRQVZVJYNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5121551.png)

![3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121564.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5121565.png)
![5-{5-chloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5121583.png)
![5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5121590.png)
![ethyl [4-({[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5121598.png)

![1-cyclohexyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5121606.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121623.png)


